molecular formula C22H18FN3O2 B11665101 (4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11665101
M. Wt: 375.4 g/mol
InChI Key: REHAPVUIEOZXIG-DEDYPNTBSA-N
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Description

(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrrol group, and a phenylpyrazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group makes it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione apart is its combination of a fluorophenyl group with a pyrazolidine-dione core

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

(4E)-4-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H18FN3O2/c1-14-12-16(15(2)25(14)18-10-8-17(23)9-11-18)13-20-21(27)24-26(22(20)28)19-6-4-3-5-7-19/h3-13H,1-2H3,(H,24,27)/b20-13+

InChI Key

REHAPVUIEOZXIG-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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